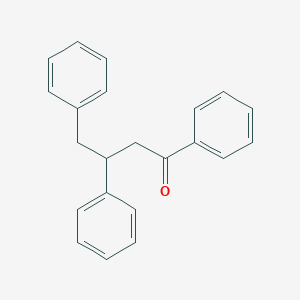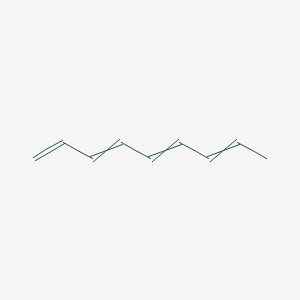
Nona-1,3,5,7-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-1,3,5,7-tetraene is a hydrocarbon compound characterized by its four conjugated double bondsThe structure of this compound consists of a linear chain of nine carbon atoms with alternating double and single bonds, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-1,3,5,7-tetraene can be synthesized through several methods. One common approach involves the Hofmann elimination sequence, which is particularly effective for producing (E,E,E)- and (Z,E,E)-nona-1,3,5,7-tetraene. Another method involves the DBU-induced dehydrobromination of (E,E)-4-bromonona-1,5,7-triene, which yields excellent results .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced through the biosynthesis pathway using endophytic fungi, such as Nigrograna mackinnonii. This method involves the use of polyketide synthase followed by decarboxylation .
Analyse Chemischer Reaktionen
Types of Reactions
Nona-1,3,5,7-tetraene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its reactivity and applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include peroxy acids for oxidation and various reducing agents for reduction reactions. The conditions for these reactions typically involve controlled temperatures and the presence of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce epoxides, while reduction reactions yield alkanes or partially reduced alkenes .
Wissenschaftliche Forschungsanwendungen
Nona-1,3,5,7-tetraene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of nona-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for use in electronic and photonic devices. Additionally, its interactions with enzymes and other biological molecules are of interest for developing new therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctatetraene: Another polyene with four conjugated double bonds, but with a cyclic structure.
Buta-1,3-diene: A simpler polyene with two conjugated double bonds.
1,3,5,7-Cyclooctatetraene: A cyclic polyene with similar conjugation but different reactivity and stability.
Uniqueness
Nona-1,3,5,7-tetraene is unique due to its linear structure and the presence of four conjugated double bonds, which confer distinct chemical properties and reactivity compared to its cyclic counterparts.
Eigenschaften
CAS-Nummer |
31699-36-2 |
|---|---|
Molekularformel |
C9H12 |
Molekulargewicht |
120.19 g/mol |
IUPAC-Name |
nona-1,3,5,7-tetraene |
InChI |
InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3-9H,1H2,2H3 |
InChI-Schlüssel |
HRRORGQIZRYJFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


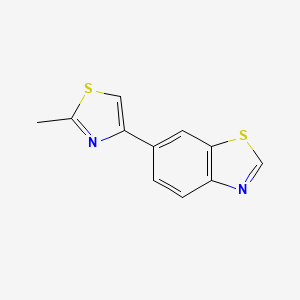
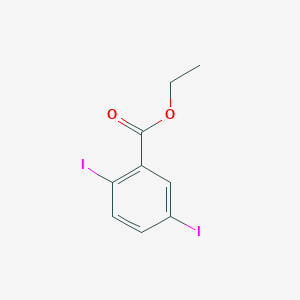
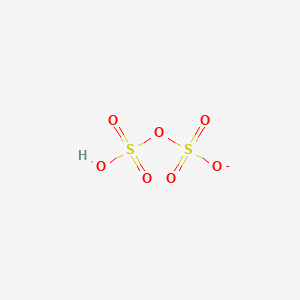
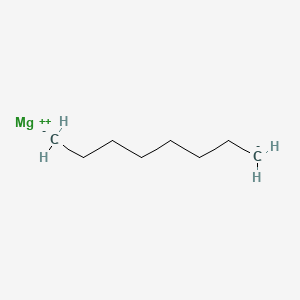
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
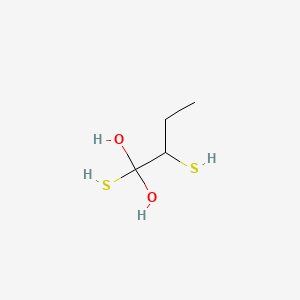
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
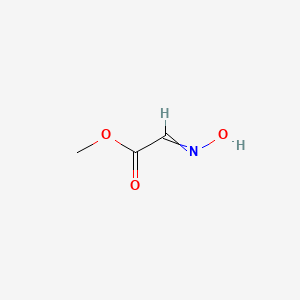
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
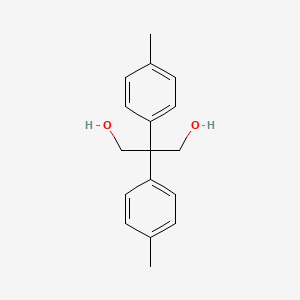
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
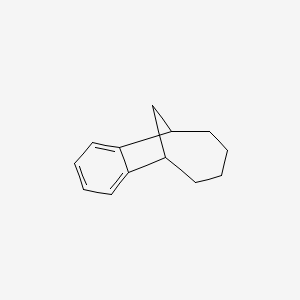
![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)
